molecular formula C12H8O6 B162919 Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride CAS No. 1719-83-1

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

Cat. No. B162919
CAS RN: 1719-83-1
M. Wt: 248.19 g/mol
InChI Key: XLOGCGOPKPCECW-UHFFFAOYSA-N
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Description

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride (COeDA) is a compound with a bicyclooctene fused with two succinic anhydrides . It is used to prepare the thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester, which are then converted to cycloaliphatic polyimide film .


Synthesis Analysis

The synthesis of this compound has been reported in the literature . For instance, it can be synthesized through a condensation reaction of bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride with L-phenylalanine in acetic acid .


Molecular Structure Analysis

The molecular formula of Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride is C12H8O6 . Its structure includes a bicyclooctene ring fused with two succinic anhydrides .


Chemical Reactions Analysis

COeDA can be derivatized by amines for succinimides while the octene favors electrophilic substitution and olefin metathesis . It is also used to prepare thermo-cured cycloaliphatic polyamic acid and photo-cured cycloaliphatic polyamic ester .


Physical And Chemical Properties Analysis

This compound is a white to cream-colored solid . It has a molecular weight of 248.19 and is soluble in water .

Scientific Research Applications

Synthesis of Thermally Stable Polymers

BCDA is extensively used in the synthesis of poly(amide-imide)s (PAIs) and polyimides that are characterized by their high thermal stability. Faghihi et al. (2011) demonstrated the preparation of new PAIs using BCDA, which showed significant thermal stability with a 10% weight loss temperature range of 410 to 435°C under nitrogen. These polymers are synthesized through polycondensation reactions, yielding materials with inherent viscosities indicating good polymer chain integrity and are characterized by various spectroscopic techniques to confirm their structure (Faghihi & Hajibeygi, 2011).

High-Temperature Polyimides

BCDA is pivotal in the development of polyimides suitable for high-temperature applications. Pascoe and Harruna (2003) utilized BCDA to synthesize polyimides that are stable above 320°C. The research highlighted the solubility of these polymers in polar solvents and their thermal decomposition characteristics, revealing the potential of BCDA-derived polyimides in applications requiring high thermal resistance (Pascoe & Harruna, 2003).

Applications in Material Science

The unique structural features of BCDA make it an ideal candidate for synthesizing materials with specific properties. For instance, Thuéry and Masci (2010) explored its use in forming two- and three-dimensional assemblies with alkali metal ions, demonstrating the versatility of BCDA in constructing complex molecular architectures. This work illustrates the potential of BCDA in the design of new materials for catalysis, separation processes, or as precursors for advanced ceramic materials (Thuéry & Masci, 2010).

Optical and Electronic Applications

BCDA's incorporation into polymers also impacts their optical and electronic properties. Abdulhamid et al. (2018) reported the synthesis of organo-soluble polyimides with microporosity and good mechanical strength, derived from BCDA. These materials displayed inherent thermal stability and were processable into films showing promise for use in electronic and optical applications due to their transparency and gas permeability characteristics (Abdulhamid et al., 2018).

Safety And Hazards

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride can cause skin and eye irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to wear protective gloves/clothing/eye protection/face protection .

properties

IUPAC Name

4,10-dioxatetracyclo[5.5.2.02,6.08,12]tetradec-13-ene-3,5,9,11-tetrone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O6/c13-9-5-3-1-2-4(7(5)11(15)17-9)8-6(3)10(14)18-12(8)16/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLOGCGOPKPCECW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2C3C(C1C4C2C(=O)OC4=O)C(=O)OC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30938064
Record name Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
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Molecular Weight

248.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride

CAS RN

1719-83-1
Record name 3a,4,4a,7a,8,8a-Hexahydro-4,8-etheno-1H,3H-benzo[1,2-c:4,5-c′]difuran-1,3,5,7-tetrone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1719-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bicyclo(2.2.2)oct-7-ene-2,3:5,6-tetracarboxylic dianhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719831
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hexahydro-1H,3H-4,8-ethenobenzo[1,2-c:4,5-c']difuran-1,3,5,7-tetrone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30938064
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bicyclo[2.2.2]oct-7-ene-2,3:5,6-tetracarboxylic dianhydride
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